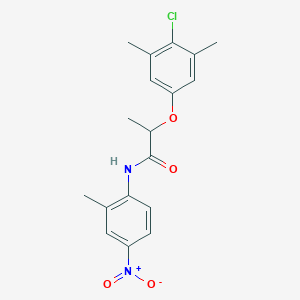
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide, also known as CTB, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB is a white crystalline powder, and its molecular formula is C16H14ClF6NO.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is taken up by neurons and transported retrogradely to their cell bodies. It binds to gangliosides and glycoproteins on the cell surface, which facilitates its uptake by neurons. Once inside the neuron, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is transported along microtubules to the cell body. The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is not fully understood, but it is thought to involve the inhibition of protein synthesis and the activation of signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the synthesis of proteins in neurons, which can affect neuronal function. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has also been shown to activate signaling pathways that are involved in neuronal survival and regeneration. Additionally, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has been shown to affect the expression of genes that are involved in neuronal function and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has several advantages for lab experiments. It is a reliable tracer for neuronal pathways and has been extensively used in scientific research. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is also stable and easy to handle. However, there are some limitations to the use of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide. It can be toxic to cells at high concentrations, and its uptake by neurons can be affected by the presence of other molecules. Additionally, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide is not suitable for use in live animals due to its toxicity.
Orientations Futures
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide in scientific research. One direction is the development of new methods for the delivery of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide to neurons. This could involve the use of nanoparticles or other delivery systems to improve the efficiency of uptake. Another direction is the use of N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide in the study of neurological diseases such as Alzheimer's and Parkinson's disease. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide could be used to study the connectivity of neural circuits in these diseases and to develop new treatments. Additionally, N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide could be used in the development of new drugs that target neuronal function and plasticity.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has been used in scientific research as a tracer for neuronal pathways. It has been shown to be taken up by neurons and transported retrogradely to their cell bodies. This property has been used to study the connectivity of neural circuits in the brain and spinal cord. N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide has also been used to study the regeneration of damaged neurons and the effects of drugs on neuronal function.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,2-bis(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO/c1-3-11(12(15,16)17,13(18,19)20)10(22)21-8-5-4-7(2)9(14)6-8/h4-6H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMDJZSRVRYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4169128.png)
![N~1~-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4169130.png)


![N-cyclohexyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4169154.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4169161.png)



![4-[(3-aminopropyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4169215.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4169220.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4169221.png)
![4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4169228.png)
![4-(2-{[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169233.png)